molecular formula C19H15ClO5S B4970803 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate

Cat. No. B4970803
M. Wt: 390.8 g/mol
InChI Key: AVKHNMMDWCVWAW-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a synthetic compound that belongs to the class of chromenes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate. One area of interest is the development of this compound-based fluorescent probes for imaging studies. This compound has been shown to have fluorescent properties, which make it a potential candidate for use in imaging studies. Another area of interest is the development of this compound analogs with improved biological activities and reduced toxicity. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential applications in various disease models.

Synthesis Methods

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate involves a multi-step process that starts with the reaction of 2-hydroxyacetophenone with malonic acid in the presence of sulfuric acid to form 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one in the presence of sodium ethoxide to form 6-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol. The final step involves the reaction of the alcohol with 4-chlorobenzenesulfonyl chloride in the presence of pyridine to form this compound.

Scientific Research Applications

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use as a fluorescent probe in imaging studies.

properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5S/c20-12-5-8-14(9-6-12)26(22,23)25-13-7-10-16-15-3-1-2-4-17(15)19(21)24-18(16)11-13/h5-11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKHNMMDWCVWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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